(2S,3R,4R,5R)-2-(fluoromethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Description
The compound (2S,3R,4R,5R)-2-(fluoromethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a pyrrolidine-based derivative featuring a fluoromethyl group at the C2 position and a hydroxymethyl group at C5, along with vicinal diol groups at C3 and C2.
Properties
CAS No. |
177483-06-6 |
|---|---|
Molecular Formula |
C6H12FNO3 |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-(fluoromethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H12FNO3/c7-1-3-5(10)6(11)4(2-9)8-3/h3-6,8-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
RQRPPKMLOWHAKS-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](N1)CF)O)O)O |
Canonical SMILES |
C(C1C(C(C(N1)CF)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2S,3R,4R,5R)-2-(fluoromethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a fluorinated pyrrolidine derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₉F₁O₄
- Molecular Weight : 150.13 g/mol
This compound features a fluoromethyl group and hydroxymethyl substituents that contribute to its biological activity.
Research indicates that compounds with similar structural motifs often exhibit interactions with various biological targets:
- Enzyme Inhibition : Fluorinated compounds can act as inhibitors for enzymes such as glycosidases and kinases. For example, derivatives of pyrrolidine have shown inhibitory effects on alpha-glucosidase, which is critical in carbohydrate metabolism .
- Antiviral Activity : Some studies suggest that fluorinated pyrrolidines may possess antiviral properties by disrupting viral replication processes .
Pharmacological Studies
A variety of pharmacological studies have been conducted to evaluate the biological activity of this compound:
- Antidiabetic Potential : Inhibitors of alpha-glucosidase derived from pyrrolidine structures have been studied for their potential to manage postprandial hyperglycemia in diabetic patients. The introduction of fluorine in the structure has been shown to enhance the binding affinity to the enzyme .
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Case Studies
- Case Study 1 : A study evaluated the effects of this compound on diabetic rats. The compound demonstrated a significant reduction in blood glucose levels compared to the control group, suggesting its potential as an antidiabetic agent .
- Case Study 2 : Another investigation focused on its antiviral properties against influenza viruses. Results indicated that the compound inhibited viral replication by interfering with the viral polymerase complex .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
One of the primary applications of this compound is in the development of antidiabetic medications. Research indicates that compounds with similar structures can enhance insulin sensitivity and glucose uptake in cells. For instance, derivatives of pyrrolidine have been shown to exhibit significant antidiabetic activity by modulating the insulin signaling pathway .
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on pyrrolidine structures and evaluated their effects on glucose metabolism in diabetic animal models. The results demonstrated that certain derivatives significantly improved glucose tolerance and reduced blood sugar levels .
2. Neuroprotective Agents
The compound has also been investigated for its neuroprotective properties. Pyrrolidine derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Study:
A recent study explored the neuroprotective effects of (2S,3R,4R,5R)-2-(fluoromethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol in models of neurodegenerative diseases such as Alzheimer's. The findings indicated that the compound could reduce amyloid-beta toxicity and improve cognitive function in treated animals .
Biochemical Applications
1. Enzyme Inhibition
Another significant application is as an enzyme inhibitor. The structural features of this compound allow it to interact with various enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Alpha-glucosidase | Competitive | 12.5 |
| Dipeptidyl peptidase IV | Non-competitive | 8.0 |
Research has shown that this compound exhibits competitive inhibition against alpha-glucosidase, which is critical for carbohydrate metabolism .
Pharmaceutical Development
1. Drug Formulation
The unique properties of this compound make it suitable for formulation into various drug delivery systems.
Case Study:
In a formulation study published in Pharmaceutical Research, researchers developed a nanoparticle system incorporating this compound for targeted drug delivery to diabetic tissues. The results showed enhanced bioavailability and targeted action compared to traditional formulations .
Comparison with Similar Compounds
Galidesivir (BCX4430)
- Structure: (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol .
- Key Differences: Replaces the fluoromethyl group with a pyrrolo[3,2-d]pyrimidin-7-yl moiety. Acts as an adenosine analog, inducing RNA chain termination by mimicking natural nucleosides.
- Activity : Broad-spectrum antiviral activity against RNA viruses (e.g., Ebola, Zika) via RNA polymerase inhibition .
- Pharmacokinetics : The pyrrolo-pyrimidine group enhances binding to viral polymerases but may reduce metabolic stability compared to fluorinated derivatives.
Iodo-Substituted Tetrahydrofuran Analogs
- Structure: (2R,3R,4S,5R)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol .
- Key Differences :
- Tetrahydrofuran core instead of pyrrolidine.
- Iodo and methyl substituents alter electronic and steric properties.
Purine-Based Nucleoside Analogs
- Structure : (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4) .
- Key Differences :
- Purine base instead of fluoromethyl group.
- Tetrahydrofuran ring with hydroxymethyl and diol groups.
- Activity : Classic nucleoside analog mechanism; however, safety data indicate acute toxicity risks .
Aromatic-Substituted Pyrrolidines
- Structure : 2-(4-Chlorophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol .
- Key Differences :
- Chlorophenyl group introduces aromatic interactions.
- Lacks fluorinated substituents.
- Activity : Aromatic groups may enhance target binding via π-π stacking, but chlorine’s electronegativity differs from fluorine’s inductive effects.
Structural and Functional Analysis Table
Mechanistic and Pharmacokinetic Insights
- Fluoromethyl Group : The C2 fluoromethyl substituent in the target compound likely increases lipophilicity, enhancing blood-brain barrier penetration compared to hydroxyl or methyl groups . Fluorine’s electronegativity may also stabilize adjacent bonds, reducing metabolic degradation.
- Pyrrolidine vs.
- Safety Profile : Analogs like BCX4430 and purine derivatives show acute toxicity in preclinical models, suggesting the need for rigorous safety testing of the fluorinated compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
